
Benzothiazole,2-(1-ethylpentyl)-2,3-dihydro-3-methyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a heptanyl group and a methyl group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzothiazole ring. Common reagents used in this synthesis include hydrochloric acid, sulfuric acid, or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor for the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
6-Methyl-2-benzothiazolamine: Known for its antimicrobial properties.
The uniqueness of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
104169-07-5 |
|---|---|
Molecular Formula |
C15H23NS |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-heptan-3-yl-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-4-6-9-12(5-2)15-16(3)13-10-7-8-11-14(13)17-15/h7-8,10-12,15H,4-6,9H2,1-3H3 |
InChI Key |
KRQGGVCQVXLFFR-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
Canonical SMILES |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
Synonyms |
Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


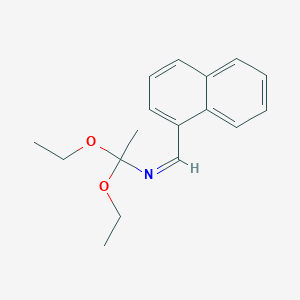
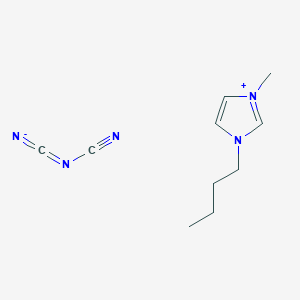
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
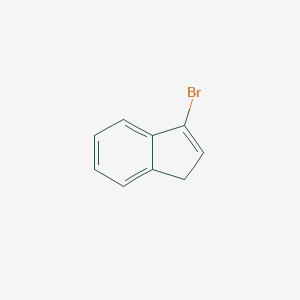
![Methyl 3-[4-(aminomethyl)phenyl]propionate](/img/structure/B9888.png)
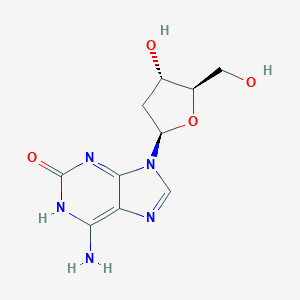
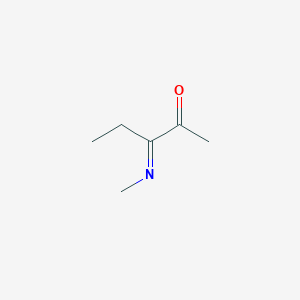
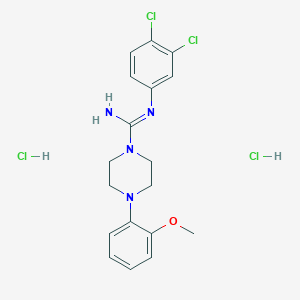

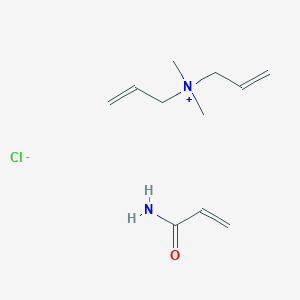
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide](/img/structure/B9898.png)
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)

![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
